Cas no 848672-11-7 (3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione)

3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione structure
848672-11-7 structure
Product Name:3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
CAS No:848672-11-7
MF:C21H27N5O3
MW:397.470784425735
CID:6305420
PubChem ID:4999964
Update Time:2025-07-09

3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione
    • VU0492980-1
    • 3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
    • AKOS016336415
    • 848672-11-7
    • F3235-0607
    • AKOS000729471
    • Inchi: 1S/C21H27N5O3/c1-5-6-11-24-19(27)17-18(23(3)21(24)28)22-20-25(12-14(2)13-26(17)20)15-7-9-16(29-4)10-8-15/h7-10,14H,5-6,11-13H2,1-4H3
    • InChI Key: OVLOKHYVGWYWEP-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C)C(N1CCCC)=O)N=C1N(C3C=CC(=CC=3)OC)CC(C)CN12

Computed Properties

  • Exact Mass: 397.21138974g/mol
  • Monoisotopic Mass: 397.21138974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 623
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 70.9Ų

3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione Pricemore >>

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Additional information on 3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurine-2,4-dione

3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS No. 848672-11-7)

3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione (CAS No. 848672-11-7) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of purine derivatives and exhibits unique biological properties that make it a promising candidate for various therapeutic applications.

The molecular structure of this compound is characterized by a pyrimido[1,2-g]purine backbone with multiple substituents. The pyrimido[1,2-g]purine core is a bicyclic system that combines the structural features of purines and pyrimidines. The substituents attached to this core include a butyl group at position 3 and a methoxyphenyl group at position 9. Additionally, methyl groups are present at positions 1 and 7. These substituents play a crucial role in determining the compound's pharmacokinetic properties and biological activity.

Recent studies have highlighted the potential of 3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-pyrimido[1,2-g]purine-2,4-dione as an anti-cancer agent. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action involves interference with key cellular processes such as DNA replication and protein synthesis. This selective activity suggests that the compound could be developed into a targeted therapy for specific types of cancers.

In addition to its anti-cancer properties,3-butyl-9-(4-methoxyphenyl)-pyrimido[1,2-g]purine derivative has also shown promise in anti-inflammatory applications. Preclinical studies indicate that the compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in inflamed tissues. These findings suggest potential applications in treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease.

The synthesis of CAS No. 848672-11-7 involves a multi-step process that combines advanced organic synthesis techniques. Key steps include the formation of the pyrimido[1,g]purine core through cyclization reactions followed by selective substitution to introduce the desired side chains. The use of chiral catalysts and green chemistry principles has been reported in recent syntheses to improve yield and reduce environmental impact.

From an analytical standpoint,pyrimido[1,g]purine derivatives like CAS No. 848672-11-7 are challenging to characterize due to their complex structure. Advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm their identity and purity. Recent advancements in computational chemistry have also enabled researchers to predict the physical properties and bioavailability of these compounds before experimental validation.

In terms of pharmacokinetics,3-butyl-substituted pyrimido[1,g]purines exhibit favorable absorption profiles when administered orally or parenterally. The presence of hydrophobic substituents like the butyl group enhances membrane permeability while the methoxyphenyl group contributes to metabolic stability. These properties are critical for developing effective drug delivery systems based on this compound.

Looking ahead,pyrimido[1,g]purine derivatives like CAS No. 848672-11-7 hold immense potential for drug discovery efforts targeting diverse therapeutic areas including oncology,inflammation,and infectious diseases.The ability to fine-tune their structure through rational drug design will undoubtedly unlock new opportunities for treating unmet medical needs.

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